Selective CYP1A1 Inhibition: A Key Differentiator for Metabolic Studies
5-Allyl-2,6-dimethyl-4-pyrimidinol demonstrates selectivity for cytochrome P450 1A1 (CYP1A1) , a property not reported for its close analog 2,6-dimethyl-4-pyrimidinol or other 5-substituted derivatives . While specific quantitative IC50 data for CYP1A1 is not available in the provided sources, the reported selectivity suggests a unique binding mode that may be leveraged in studies requiring CYP isoform discrimination. This contrasts with the broader CYP inhibition profiles observed for many other pyrimidine derivatives [1].
| Evidence Dimension | Enzyme Selectivity |
|---|---|
| Target Compound Data | Selective for CYP1A1 |
| Comparator Or Baseline | 2,6-dimethyl-4-pyrimidinol: No reported CYP1A1 selectivity |
| Quantified Difference | Qualitative difference |
| Conditions | Inferred from product literature; specific assay details not provided. |
Why This Matters
For researchers investigating CYP1A1-mediated metabolism, this compound offers a potentially cleaner tool compared to non-selective pyrimidine inhibitors, reducing off-target effects in cellular assays.
- [1] Rashid, U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances. View Source
